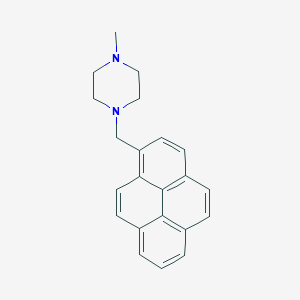

1-methyl-4-(1-pyrenylmethyl)piperazine

説明

1-Methyl-4-(1-pyrenylmethyl)piperazine is a piperazine derivative characterized by a methyl group at the 1-position and a pyrenylmethyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are heterocyclic compounds widely studied for their pharmacological versatility, including anticancer, antimicrobial, and antifilarial activities . The pyrenylmethyl group introduces a bulky, polyaromatic moiety, which may enhance binding affinity through π-π interactions or hydrophobic effects.

特性

IUPAC Name |

1-methyl-4-(pyren-1-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2/c1-23-11-13-24(14-12-23)15-19-8-7-18-6-5-16-3-2-4-17-9-10-20(19)22(18)21(16)17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUSWPYNUDLJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparative Analysis with Structural Analogues

Anticancer Activity

- 1-Methyl-4-(pyridin-4-yl)piperazine (Purine Derivatives)

Incorporated into purine-based SMO receptor antagonists, this compound demonstrated potent suppression of cancer cell growth in vitro and in vivo. The pyridinyl group enhances interaction with the Hedgehog signaling pathway, suggesting that aromatic nitrogen-containing substituents improve target engagement . - 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine Found in kinase inhibitors like ponatinib, this derivative inhibits FLT3-driven AML cell proliferation.

Antimicrobial and Antifilarial Activity

- 1-Methyl-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine

Derivatives with fluorobenzyl or propinyl groups exhibited potent antifungal activity against Fusarium oxysporum and Gibberella zeae. The sulfonyl-thiadiazole group enhances solubility and target specificity . - N-Oxide of 1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperazine Demonstrated microfilaricidal activity, though less potent than its parent compound.

Antidiabetic Activity

- 1-Methyl-4-(2',4'-dichlorobenzyl)-2-imidazolylpiperazine (PMS 812) Exhibited glucose-lowering effects via insulin secretion, independent of α2-adrenoceptor blockage. Chlorinated aromatic substituents improved metabolic stability and potency .

Physicochemical Properties

Solubility and pKa

- Piperazine-Quinolone Derivatives Ethylene or methylene spacers between piperazine and quinolone moieties improved aqueous solubility (80 μM at pH 2.0–6.5) compared to direct attachment (20 μM). The pyrenylmethyl group, being hydrophobic, may reduce solubility unless balanced with hydrophilic spacers .

- 1-Methyl-4-(5-nitro-2-pyridinyl)piperazine

Nitro groups lower pKa (~5–6), enhancing protonation-dependent solubility. The pyrenylmethyl group’s neutral aromaticity may limit ionization, necessitating formulation optimization .

Metabolic Stability

- Oxidation of Piperazine Moieties Manganese oxide (MnO₂) oxidizes piperazine rings via dealkylation and hydroxylation.

Selectivity and Synergistic Effects

- Piperazine-Substituted Naphthoquinones PARP-1 inhibition selectivity was attributed to piperazine substitution patterns, suggesting that pyrenylmethyl’s bulk could enhance target specificity .

- 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine in Ponatinib

While effective against FLT3, this moiety also caused cardiovascular toxicity. Pyrenylmethyl’s distinct structure might mitigate off-target effects but requires toxicity profiling .

Data Table: Key Structural Analogues and Properties

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。